molecular formula C7H8BrNO2S B1179060 pmd1+ protein CAS No. 147994-21-6

pmd1+ protein

Cat. No.: B1179060
CAS No.: 147994-21-6
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Description

The pmd1+ protein is a multidrug resistance gene product from the fission yeast Schizosaccharomyces pombe . This protein is a structural homologue of the budding yeast STE6 protein and mammalian P-glycoproteins . While the STE6 protein functions as a membrane transporter for the a-factor mating pheromone, studies involving pmd1 null mutant cells have demonstrated that the pmd1+ gene product is not essential for the mating process in S. pombe . Its function aligns more closely with mammalian P-glycoproteins, as the multidrug resistance it confers can be overcome by verapamil, a known inhibitor of P-glycoproteins . In the budding yeast Saccharomyces cerevisiae , the homologous PMD1 protein has been characterized as a negative regulator of early meiotic gene expression and is involved in ascospore formation . This recombinant this compound is intended for research applications such as the study of multidrug resistance mechanisms, the functional analysis of ABC transporters, and the investigation of meiotic regulation in yeast. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

147994-21-6

Molecular Formula

C7H8BrNO2S

Synonyms

pmd1+ protein

Origin of Product

United States

Molecular Architecture and Structural Features of Pmd1 Proteins

Primary Sequence Analysis and Characteristic Domain Identification

Primary sequence analysis of the Pmd1 protein provides fundamental insights into its composition and the presence of conserved functional elements.

Amino Acid Composition and Sequence Motifs

The protein encoded by the pmd1+ gene in S. pombe is a large protein, consisting of 1362 amino acids. nih.gov Analysis of its amino acid sequence reveals significant similarity to mammalian P-glycoprotein and the S. cerevisiae STE6 protein. nih.gov Like other ABC transporters, Pmd1 is expected to contain characteristic sequence motifs within its ATP-binding domains, such as the Walker A and LSGGQ motifs, which are highly conserved in these protein families and are critical for ATP binding and hydrolysis. researchgate.net

Prediction of Functional Domains and Conserved Regions

Computational analyses and research findings have identified key functional domains within the Pmd1 protein. It contains domains characteristic of ABC transporters, including ATP-binding domains and transmembrane domains. nih.govstring-db.org Specifically, domain predictions for Pmd1 have indicated the presence of "ABC transporter-like, ATP-binding domain" and "ABC transporter type 1, transmembrane domain" entries. string-db.org Conserved regions are evident when comparing the Pmd1 sequence to homologous proteins in other species, such as S. cerevisiae and mammals, particularly within these functional domains. nih.govresearchgate.netnih.gov

Predicted Higher-Order Structures of Pmd1 in S. pombe

The predicted higher-order structure of Pmd1 in S. pombe is consistent with its function as a membrane transporter, featuring transmembrane regions and nucleotide-binding folds.

Transmembrane Helix Prediction and Topology

Predictions indicate that the Pmd1 protein forms an intramolecular duplicated structure, with each of the duplicated halves containing six transmembrane regions. nih.govoup.com This arrangement results in a total of 12 predicted transmembrane helices within the full-length protein. oup.com The presence and topology of these transmembrane helices are crucial for anchoring the protein within the plasma membrane and forming the translocation pathway for substrates. pombase.org

ATP-Binding Domains and Intramolecular Duplications

A defining feature of Pmd1 is its intramolecular duplicated structure. nih.govoup.comasm.orgoup.com This duplication results in the presence of two ATP-binding domains within a single polypeptide chain. nih.govoup.com Each half of the duplicated structure contains one ATP-binding domain. oup.comoup.com These hydrophilic ATP-binding domains are located in the cytoplasm and are responsible for binding and hydrolyzing ATP, providing the energy required for substrate transport across the membrane. asm.org

Comparative Structural Analysis and Homology Modeling within the ABC Transporter Superfamily

Pmd1 is a well-recognized member of the ABC transporter superfamily, and comparative structural analysis highlights its relatedness to other transporters in this family. oup.compombase.org It shares structural and functional similarities with mammalian P-glycoproteins (ABCB1) and the S. cerevisiae STE6 protein, both of which are also ABC transporters involved in the transport of various substrates. nih.govnih.govasm.orgnih.gov

Like many eukaryotic ABC transporters, Pmd1 contains a tandem repeat of six putative transmembrane domains and one ATP-binding site in each of its two halves, forming a "full transporter" architecture. oup.comoup.com This structural organization is common among many ABC transporters. oup.com Homology modeling approaches, often utilizing the known structures of homologous ABC transporters like human P-glycoprotein as templates, can provide further insights into the three-dimensional structure of Pmd1 and the arrangement of its domains. researchgate.netresearchgate.net Multiple sequence alignments further illustrate the conserved regions and structural relationships between Pmd1 and other ABC-B subfamily transporters. nih.gov

Subcellular Localization and Trafficking Dynamics of Pmd1 Proteins

Plasma Membrane Localization of Pmd1 in S. pombe

In Schizosaccharomyces pombe, the protein designated Pmd1 (UniProt ID: P36619) is known as a plasma membrane leptomycin transmembrane transporter. It is a protein coding gene product in S. pombe uniprot.orgcottongen.org. Pmd1 is involved in the transmembrane export of xenobiotics across the plasma membrane, contributing to processes such as xenobiotic detoxification cottongen.org. Studies using GFP-tagged Pmd1 have shown its normal localization to the plasma membrane in S. pombe cells uniprot.org.

Research has also revealed dynamic trafficking of Pmd1 in S. pombe, particularly during meiosis. Unlike some other plasma membrane proteins that persist during meiosis, Pmd1 is selectively internalized from the plasma membrane immediately after the initiation of meiosis yeastgenome.org. This internalization process is dependent on endocytosis and the actin cytoskeleton yeastgenome.org. Following internalization, Pmd1 is eventually transported to the vacuole. This dynamic relocalization highlights a regulated trafficking pathway for Pmd1 during specific cellular differentiation processes like meiosis.

Localization to Peroxisomes and Mitochondria for PMD1 in Arabidopsis

In Arabidopsis thaliana, PMD1 (PEROXISOMAL AND MITOCHONDRIAL DIVISION FACTOR1) is a plant-specific protein with a dual localization to both peroxisomes and mitochondria. PMD1 is characterized as a coiled-coil protein that is anchored to the membranes of these organelles via its C-terminus.

Experimental evidence, such as the expression of YFP-PMD1 fusion proteins in Arabidopsis plants containing organelle markers, has confirmed this dual localization. YFP-PMD1 has been observed to colocalize with peroxisomal markers and form a ring-like structure on the surface of mitochondria. PMD1 plays a significant role in the morphogenesis and proliferation of both peroxisomes and mitochondria. Mutants lacking functional PMD1 exhibit enlarged peroxisomes and elongated mitochondria, while overexpression of PMD1 leads to an increased number of smaller, often aggregated, organelles. PMD1 functions in a pathway for peroxisomal and mitochondrial proliferation that is independent of the conserved FIS1-DRP3 complex. Arabidopsis also has a homolog, PMD2, which targets exclusively to mitochondria and has a specific role in mitochondrial morphogenesis.

Below is a table summarizing the primary localization and function of Pmd1 in S. pombe and PMD1 in Arabidopsis thaliana:

OrganismProtein Name (Common)UniProt IDPrimary LocalizationKey Function(s)
S. pombePmd1P36691Plasma MembraneLeptomycin B transport, Xenobiotic export
Arabidopsis thalianaPMD1Q9LXR8Peroxisomes and MitochondriaOrganelle morphogenesis and proliferation (peroxisomes & mitochondria)

Mechanisms of Protein Sorting and Membrane Integration

The distinct subcellular localizations of Pmd1 in S. pombe and PMD1 in Arabidopsis are determined by specific protein sorting and membrane integration mechanisms. Protein targeting is a fundamental biological process that ensures proteins reach their correct destinations within or outside the cell. This process is guided by information contained within the protein sequence itself, often in the form of signal peptides or targeting signals.

For plasma membrane proteins like S. pombe Pmd1, which functions as a transmembrane transporter, integration into the membrane typically involves mechanisms mediated by the endoplasmic reticulum (ER). Proteins destined for the plasma membrane are often synthesized on ribosomes bound to the ER membrane, where they are translocated into or integrated into the ER membrane via translocation channels. Following processing and folding in the ER and Golgi apparatus, these proteins are then transported to the plasma membrane via the secretory pathway. The presence of hydrophobic transmembrane segments within the protein sequence facilitates its integration and anchoring within the lipid bilayer.

In contrast, Arabidopsis PMD1 is described as a tail-anchored protein localized to peroxisomes and mitochondria. Tail-anchored proteins are characterized by a single transmembrane helix at their C-terminus and are inserted into membranes post-translationally. For mitochondrial outer membrane proteins, including some tail-anchored proteins, import can involve the TOM complex (translocase of the outer mitochondrial membrane). The sorting and integration of tail-anchored proteins into peroxisomal membranes also involve specific machinery, although the exact mechanisms can vary. The C-termini of PMD1 and its homolog PMD2 contain the organelle targeting signals responsible for their localization to peroxisomes and mitochondria, respectively.

Dynamic Redistribution under Cellular Stress Conditions

Cellular stress conditions can induce dynamic changes in the localization and behavior of Pmd1 proteins, particularly observed for Arabidopsis PMD1. PMD1 in Arabidopsis is involved in the cellular distribution of peroxisomes under stress. It acts as an actin-binding protein, suggesting a role in connecting peroxisomes to the actin cytoskeleton, which is crucial for peroxisome movement and positioning within the cell.

Under salt stress (NaCl), PMD1, along with MAP KINASE17 (MPK17), has been implicated in influencing peroxisome proliferation. A functioning actin cytoskeleton is required for NaCl-induced peroxisome division, further supporting the role of PMD1 in cytoskeleton-mediated peroxisome dynamics under stress. These findings suggest that PMD1 contributes to the adaptive responses of plant cells to environmental stress by influencing the number and distribution of peroxisomes, organelles involved in various metabolic processes, including the detoxification of reactive species that can accumulate under stress.

While the internalization of S. pombe Pmd1 during meiosis is a form of dynamic redistribution, it is linked to a specific developmental program rather than a direct response to environmental stress. However, it demonstrates that the localization of Pmd1 is not static and can be actively regulated based on cellular state yeastgenome.org.

OrganismProtein Name (Common)Stress/ConditionObserved Redistribution/Dynamic BehaviorKey Factors Involved
S. pombePmd1MeiosisInternalization from plasma membrane, transport to vacuoleEndocytosis, Actin cytoskeleton
Arabidopsis thalianaPMD1Salt Stress (NaCl)Influences peroxisome proliferation and cellular distributionActin binding, Cytoskeleton connection, MPK17 (implicated)

Compound Names and Identifiers

Functional Mechanisms and Biological Roles of Pmd1 Proteins

ATP-Dependent Transport Activity of Pmd1 in S. pombe

In Schizosaccharomyces pombe, the Pmd1 protein (encoded by the pmd1+ gene) functions as an ATP-dependent transporter located in the plasma membrane. This activity is fundamental to its biological roles, enabling the cell to actively transport substances across its membrane. pombase.org

Xenobiotic Transporter Activity

Pmd1 in S. pombe exhibits ABC-type xenobiotic transporter activity. pombase.orgstring-db.orgstring-db.orgpombase.org This function is critical for the extrusion of foreign or toxic compounds from the cell. The ability of Pmd1 to transport a variety of chemically unrelated substances highlights its broad substrate specificity, a common feature among certain ABC transporters involved in detoxification. asm.org

Efflux Pump Mechanisms

As an ATP-dependent transporter, Pmd1 functions as an efflux pump, actively pumping substrates out of the cell. asm.org This mechanism is driven by the hydrolysis of ATP, which provides the necessary energy for conformational changes in the transporter, facilitating the unidirectional movement of substrates against their concentration gradient. pombase.orgpombase.org The efflux activity of Pmd1 contributes significantly to cellular defense mechanisms against harmful compounds. nih.govnih.gov

Role in Multidrug Resistance Phenotypes in Yeast Models

Pmd1 plays a significant role in conferring multidrug resistance (MDR) phenotypes in yeast models, particularly in S. pombe. Overexpression of the pmd1+ gene has been shown to result in resistance to various cytotoxic agents, including antibiotics like leptomycin B, cycloheximide, and valinomycin. pombase.orgasm.org Conversely, deletion of the pmd1+ gene leads to hypersensitivity to these agents, underscoring its importance in drug efflux and resistance. pombase.orgnih.gov

Pmd1, along with other transporters like Bfr1, is identified as a major contributor to the MDR response in S. pombe. nih.govnih.govresearchgate.net Studies using gene deletion strains have demonstrated that strains deficient in pmd1 show increased sensitivity to certain compounds, such as triclosan (B1682465) and propylparaben, further supporting its role as an efflux pump in detoxication. nih.gov The multidrug resistance conferred by Pmd1 in S. pombe can be overcome by inhibitors of mammalian P-glycoproteins, suggesting functional similarities between Pmd1 and mammalian MDR proteins. nih.gov

Research findings on the impact of pmd1 deletion on sensitivity to various compounds in S. pombe illustrate its contribution to multidrug resistance. For instance, a pmd1 deletion strain was found to be hypersensitive to momilactone B, and overexpression of pmd1 conferred resistance to this compound. nih.gov

Involvement in Cellular Stress Response Pathways

Pmd1 proteins are also implicated in cellular stress response pathways in different organisms.

Response to Oxidative Stress in S. pombe

In S. pombe, the expression of the pmd1+ gene is induced following oxidative stress. nih.gov This induction is dependent on the Pap1 and Sty1 signaling pathways, which are key regulators of the oxidative stress response in fission yeast. researchgate.netnih.govuniprot.orgdiffundit.comresearchgate.net Pap1, an AP-1 like transcription factor, is involved in multidrug resistance and the oxidative stress response, and pmd1+ is a downstream target of Pap1-dependent transcription. nih.govresearchgate.netnih.govuniprot.org The increased expression of Pmd1 under oxidative stress conditions likely contributes to the cell's ability to efflux toxic byproducts or compounds generated during or related to the stress response.

Contribution to Salt Stress Response in Arabidopsis

In Arabidopsis thaliana, the PMD1 protein (PEROXISOME AND MITOCHONDRIAL DIVISION FACTOR1) plays a role in the response to salt stress. oup.comnih.govnih.govtandfonline.com Arabidopsis PMD1 is involved in salt-induced peroxisome proliferation, a process that contributes to the plant's adaptation to saline conditions. oup.comnih.govtandfonline.com Mutants defective in PMD1 fail to proliferate peroxisomes in response to NaCl stress, indicating its necessity in this pathway. oup.comnih.govtandfonline.com

Interestingly, PMD1's role in peroxisome proliferation appears to be specific to salt stress, as pmd1 mutants exhibit wild-type responses to other stresses known to alter peroxisome proliferation. nih.govtandfonline.com This suggests that plants utilize distinct pathways for peroxisome division depending on the specific stress encountered. nih.govtandfonline.com Furthermore, Arabidopsis PMD1 is an actin-binding protein, and a functional actin cytoskeleton is required for NaCl-induced peroxisome division, suggesting a connection between cytoskeletal dynamics and peroxisome behavior during salt stress. oup.comnih.gov PMD1 in Arabidopsis acts genetically downstream of the MAP KINASE17 (MPK17) in the salt-responsive peroxisome division pathway. oup.comnih.govtandfonline.com

OrganismProtein NameKey Role(s)Related Pathways/Factors
S. pombePmd1ATP-dependent xenobiotic transporter, Efflux pump, Multidrug resistancePap1, Sty1 (Oxidative Stress Response)
ArabidopsisPMD1Peroxisome division/proliferation in response to salt stressMPK17, Actin cytoskeleton (Salt Stress Response)

Pmd1 in S. pombe and its Implication in Nuclear Export Processes

In the fission yeast Schizosaccharomyces pombe, the pmd1 gene encodes a protein identified as a plasma membrane leptomycin transmembrane transporter. This protein belongs to the ATP-binding cassette (ABC) transporter family. pombase.orgnih.gov Pmd1 in S. pombe is primarily known for its role in conferring multidrug resistance. Cells overexpressing the pmd1 gene exhibit resistance to various cytotoxic agents, including leptomycin B (LMB). Conversely, pmd1 null mutants are viable but display hypersensitivity to these agents, suggesting Pmd1 functions as an efflux pump for these compounds. nih.gov

The expression of the pmd1 gene in S. pombe is regulated by the AP-1-like transcription factor Pap1. uniprot.orgnih.gov Pap1 is a key component of the stress response pathway and its activity is controlled, in part, by its subcellular localization. Under conditions of oxidative stress, Pap1 accumulates in the nucleus, leading to the activation of target genes, including pmd1. uniprot.orgnih.govnih.gov The nuclear localization of Pap1 is regulated by a controlled nuclear export process mediated by the nuclear export factor Crm1 (Exportin 1). uniprot.orgnih.gov While Pmd1 protein itself is a membrane transporter and not directly involved in nuclear export machinery, its expression is a downstream effect of a signaling pathway that critically involves the nuclear export and import dynamics of the Pap1 transcription factor. Thus, the implication of Pmd1 in nuclear export processes in S. pombe is indirect, linked through the regulatory control exerted by the Pap1-Crm1 axis on pmd1 gene expression in response to cellular stress. nih.govnih.gov

PMD1 in Arabidopsis and its Role in Organelle Division

In Arabidopsis thaliana, PMD1 (PEROXISOMAL AND MITOCHONDRIAL DIVISION FACTOR1) is a plant-specific coiled-coil protein that plays a significant role in the division and proliferation of both peroxisomes and mitochondria. nih.govnih.govfrontiersin.org PMD1 is a tail-anchored protein, localized to the membranes of these organelles via its C-terminus. nih.govnih.gov

Genetic studies in Arabidopsis have demonstrated the importance of PMD1 in maintaining normal organelle morphology and number. Null mutants of PMD1 exhibit enlarged peroxisomes and elongated mitochondria. nih.govnih.gov Conversely, overexpression of PMD1 leads to an increased number of smaller peroxisomes and mitochondria, often found in aggregates. nih.govnih.gov These findings indicate that PMD1 is a positive regulator of organelle division and proliferation.

Unlike the evolutionarily conserved division factors such as dynamin-related proteins (DRPs) and FISSION1 (FIS1) which are also involved in peroxisome and mitochondrial division, PMD1 appears to function independently of the FIS1-DRP3 complex pathway in promoting organelle proliferation. nih.govnih.govtandfonline.com Arabidopsis also possesses a homolog, PMD2, which primarily targets mitochondria and is involved specifically in mitochondrial morphogenesis. PMD1 and PMD2 can form homo- and heterocomplexes, but perform non-redundant functions in organelle morphogenesis. nih.govnih.gov

Regulation of Peroxisome Division and Proliferation

PMD1 is a key factor in regulating peroxisome division and proliferation in Arabidopsis. Peroxisome proliferation is a dynamic process that occurs in response to various developmental cues and environmental stresses, including salt stress, high light, and pathogen attack. oup.comtandfonline.com Research has shown that PMD1 is involved in salt-induced peroxisome proliferation. oup.comtandfonline.com

Studies investigating the role of MAP KINASE17 (MPK17) in Arabidopsis revealed that MPK17 influences peroxisome division in a manner that requires PMD1. oup.comtandfonline.com Genetic analysis suggests that PMD1 acts downstream of MPK17 in this process. oup.com Mutants defective in either MPK17 or PMD1 fail to proliferate peroxisomes in response to NaCl stress, highlighting their interconnected roles in this stress-induced organelle division pathway. oup.comtandfonline.com

The precise mechanism by which PMD1 promotes peroxisome division is still under investigation, but its localization to the peroxisomal membrane and its ability to influence organelle morphology and number are well-established. nih.govnih.gov The proliferation process mediated by PMD1 contributes to the plant's ability to adapt to changing metabolic requirements and environmental conditions. oup.comosti.gov

Interaction with the Actin Cytoskeleton

Emerging research indicates that PMD1 in Arabidopsis interacts with the actin cytoskeleton. oup.comresearchgate.net Peroxisomes in plants are known to move along the actin cytoskeleton, a process crucial for their proper distribution and function within the cell. oup.com PMD1's localization to peroxisomes and its demonstrated ability to bind to the actin cytoskeleton suggest it may function as a molecular link between peroxisomes and the actin network. oup.com

An actin-cosedimentation assay using heterologously expressed His-PMD1 protein and purified G-actin has provided evidence for a direct interaction between PMD1 and actin. oup.com This interaction is hypothesized to facilitate the movement and division of peroxisomes along the actin "highway" within the plant cell. oup.com Furthermore, a functioning actin cytoskeleton is required for NaCl-induced peroxisome proliferation in Arabidopsis, further supporting the importance of the interplay between PMD1 and the actin network in stress-responsive peroxisome dynamics. oup.com This interaction is thought to be a crucial aspect of how PMD1 mediates peroxisome division and positioning within the cell. oup.comportlandpress.com

Compound Information

Regulation of Pmd1 Protein Expression and Activity

Transcriptional Regulation of pmd1+ Gene in S. pombe

The transcription of the pmd1+ gene is tightly regulated as part of a broader Core Environmental Stress Response (CESR) in fission yeast. nih.govnih.gov This response allows the cell to adapt and survive a variety of adverse conditions.

The Sty1 protein (also known as Spc1) is a central component of the stress-activated protein kinase (SAPK) pathway in S. pombe, homologous to the mammalian p38 MAP kinase. nih.gov This pathway is essential for mounting transcriptional responses that enable cell survival under diverse environmental stimuli. nih.gov The expression of pmd1+ is dependent on the Sty1 kinase. nih.gov

Activation of the Sty1 MAP kinase occurs in response to a wide array of stress signals. Upon activation, Sty1 plays a crucial role in regulating the expression of numerous stress-responsive genes, including pmd1+. nih.govnih.gov The mechanism of action involves Sty1's influence over downstream transcription factors that directly bind to the promoter regions of these genes. nih.gov Research shows that the cellular response to oxidative stress and various cytotoxic agents is a direct result of Sty1's regulation of the transcription factor Pap1. nih.gov

Pap1 is an AP-1-like transcription factor that directly controls the expression of genes involved in multidrug resistance and the oxidative stress response, including pmd1+. nih.govuniprot.org Studies have demonstrated that both Sty1 and Pap1 are required for the expression of pmd1+. nih.gov Pap1 functions as a transcriptional activator, preferentially binding to promoters with the core sequence 5'-TTA[CG]TAA-3' to initiate gene expression. uniprot.orgresearchgate.net

The activity of Pap1 is itself regulated by its subcellular localization, which is controlled by the Sty1 kinase. nih.gov In unstressed cells, Pap1 is primarily located in the cytoplasm. However, upon exposure to oxidative stress, Pap1 rapidly relocalizes to the nucleus. This nuclear accumulation is essential for its function as a transcription factor and is dependent on a functional Sty1 kinase pathway. nih.gov This stress-induced nuclear import allows Pap1 to access and activate the transcription of its target genes, such as pmd1+. nih.govuniprot.org While Pap1 is critical for the oxidative stress-induced expression of pmd1+, it has been shown to control the basal, but not necessarily the drug-induced, expression of the gene. nih.gov

Key Regulators of pmd1+ Gene Transcription
RegulatorTypeRole in pmd1+ ExpressionMechanism of Action
Sty1 (Spc1) MAP KinaseRequired for stress-induced expressionActivates in response to stress; enables nuclear localization of the Pap1 transcription factor. nih.gov
Pap1 bZIP Transcription FactorRequired for basal and stress-induced expressionBinds to the pmd1+ promoter to activate transcription following its stress-dependent translocation to the nucleus. nih.govuniprot.org

The expression of the pmd1+ gene is significantly influenced by a variety of external and internal cues, reflecting its role in protecting the cell from harmful substances and conditions.

Environmental Influences: The primary triggers for pmd1+ transcription are environmental stresses. The Sty1-Pap1 pathway, which controls pmd1+, is activated by:

Oxidative Stress: Caused by agents like hydrogen peroxide. nih.govnih.gov

Heavy Metal Stress: Induced by elements such as cadmium. nih.gov

Heat Shock: Resulting from a sudden increase in temperature. nih.govnih.gov

Osmotic Stress: Triggered by high concentrations of solutes like sorbitol. nih.govnih.gov

DNA Damage: Caused by alkylating agents. nih.gov

Nutrient Depletion: Lack of essential nutrients can activate the Sty1 pathway. nih.gov

These conditions lead to the activation of Sty1 and Pap1, culminating in the increased transcription of pmd1+ as part of the cell's general stress response machinery. nih.govnih.gov

Developmental Influences: While direct evidence linking pmd1+ expression to specific developmental stages is less prominent, the regulatory pathways controlling it are known to be involved in developmental processes. The Sty1 pathway, for instance, is activated in response to nutrient starvation to initiate sexual differentiation and meiosis. uniprot.org Furthermore, protein degradation machinery, which can influence the abundance of regulatory factors, is known to change as cells enter the stationary phase, a developmental state of non-proliferation. nih.gov Given that pmd1+ is part of a broad stress response, its expression is likely modulated as cells transition between different growth phases, such as from exponential growth to stationary phase, where stress resistance becomes crucial for long-term viability. nih.gov

Influences on pmd1+ Gene Expression
Influence TypeSpecific StimulusEffect on pmd1+ ExpressionMediating Pathway
Environmental Oxidative Stress (e.g., H₂O₂)InductionSty1-Pap1 Pathway nih.gov
Heavy Metals (e.g., Cadmium)InductionCore Environmental Stress Response nih.gov
Heat ShockInductionSty1 Pathway nih.gov
Osmotic StressInductionSty1 Pathway nih.gov
Nutrient LimitationInductionSty1 Pathway nih.gov
Developmental Entry into Stationary PhaseUpregulation (likely)General Stress Resistance nih.gov
Nutrient Starvation-induced DifferentiationModulation (likely)Sty1 Pathway uniprot.org

Post-Translational Modifications of Pmd1 Protein

While the regulation of the pmd1+ gene at the transcriptional level is well-documented, specific information regarding the post-translational modification of the Pmd1 protein itself is not extensively detailed in the scientific literature. Post-translational modifications such as phosphorylation and ubiquitination are fundamental mechanisms for regulating protein function, stability, and localization in S. pombe. nih.govnih.govnih.gov However, direct evidence of these specific modifications occurring on the Pmd1 protein has not been prominently reported.

Phosphorylation is a key post-translational modification where protein kinases add phosphate (B84403) groups to specific amino acids, altering protein activity. nih.gov In S. pombe, kinase cascades, including the Sty1 MAP kinase pathway, are central to cellular signaling. manchester.ac.uk While Sty1 activation leads to the phosphorylation of transcription factors like Atf1 to regulate their stability and activity, direct phosphorylation of Pmd1 by this or other kinases has not been specifically described in the available research. nih.gov

Ubiquitination is a process where ubiquitin molecules are attached to a substrate protein, often targeting it for degradation by the proteasome. nih.gov This process is crucial for controlling the levels of many cellular proteins. In S. pombe, numerous proteins are known to be regulated via ubiquitination and subsequent proteasomal degradation, with specific E3 ubiquitin ligases targeting substrates in response to cell cycle cues or DNA damage. embopress.org However, there is no specific data available indicating that the Pmd1 protein is a substrate for ubiquitination or is regulated by specific protein degradation pathways. Its regulation appears to be predominantly managed at the level of gene transcription in response to cellular stress.

Other Modifications (e.g., Acetylation, Methylation) and their Regulatory Significance

The regulation of PSMD1 by post-translational modifications (PTMs) is a critical area of research, as these changes can fine-tune the function of the entire proteasome complex. While the full landscape of PSMD1 modifications is still being explored, several key PTMs beyond phosphorylation and glycosylation have been identified.

Protein databases such as UniProt list acetylation as a potential modification of PSMD1, though detailed studies on its specific regulatory significance are limited. uniprot.org More specifically, research has identified other modifications that directly impact PSMD1's function and interactions.

SUMOylation : PSMD1 can be modified by the addition of Small Ubiquitin-like Modifier (SUMO) proteins. mdpi.com This SUMOylation has been shown to control the interaction between PSMD1 and ADRM1 (also known as Rpn13), another subunit of the proteasome that functions as a ubiquitin receptor. nih.gov By modulating this interaction, SUMOylation may alter the composition and functional specificity of the proteasome. nih.gov

Phosphorylation : It has been reported that PSMD1 can be phosphorylated at tyrosine 950. mdpi.comnih.gov This modification is significant as it modulates the interactions between different ubiquitin receptors within the proteasome complex, potentially influencing substrate recognition and degradation. mdpi.comnih.gov

It is important to distinguish between modifications to the protein and the gene that encodes it. For instance, studies have investigated the methylation status of the PSMD1 gene, finding that higher levels of DNA methylation correlate with a worse prognosis in certain cancers; this, however, is a form of epigenetic regulation of the gene, not a post-translational modification of the PSMD1 protein itself. nih.gov A deeper understanding of PSMD1's PTMs is considered a promising avenue for developing targeted cancer therapies. mdpi.com

Protein Stability and Turnover Mechanisms

PSMD1's primary role is not related to its own stability but rather as a master regulator of the stability and turnover of a vast number of intracellular proteins. wikipedia.org It is an essential component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of approximately 70% of the cell's proteins. wikipedia.org

As a subunit of the 19S regulatory particle, PSMD1 is integral to the recognition and processing of proteins tagged for destruction with a polyubiquitin (B1169507) chain. wikipedia.orgnih.gov The 19S particle, containing PSMD1, is responsible for binding these ubiquitinated substrates, unfolding them into a linear form, and feeding them into the 20S core particle, where the actual proteolysis occurs. wikipedia.org

The critical function of PSMD1 in protein turnover is clearly demonstrated in studies where its expression is depleted. The knockdown of PSMD1 leads to a significant accumulation of polyubiquitinated proteins inside the cell. nih.gov This buildup causes severe proteotoxic stress and can trigger cell cycle arrest and cell death, highlighting that PSMD1 is essential for maintaining protein homeostasis. nih.gov

Beyond its general role in degrading ubiquitinated proteins, PSMD1 can also act more specifically to enhance the stability of certain proteins. A notable example is its interaction with PTEN-induced kinase 1 (PINK1). PSMD1 has been shown to interact directly with PINK1, inhibit its ubiquitination, and thereby enhance its stability. nih.gov This stabilizing function demonstrates that PSMD1's role extends beyond simple degradation to nuanced regulation of specific protein levels.

Regulatory Interactions with Other Cellular Proteins and Pathways

Given its central role in the proteasome, PSMD1 is a key hub for interactions that regulate a multitude of critical cellular pathways. Its function directly impacts cell cycle progression, apoptosis, DNA damage repair, and immune responses. genecards.orguniprot.org

PSMD1's regulatory influence is largely exerted through its role in mediating the degradation of key cellular proteins. By controlling the stability of these proteins, PSMD1 can effectively switch cellular pathways on or off. For example, in breast cancer cells, PSMD1 regulates cell growth by mediating the degradation of the tumor suppressor protein p53. nih.govnih.govoup.com Silencing PSMD1 leads to the accumulation of p53, which in turn arrests the cell cycle. nih.govoup.com

Several key protein interactions have been identified that underscore PSMD1's regulatory significance:

p53 : PSMD1 facilitates the degradation of the p53 tumor suppressor, thereby promoting cell cycle progression. mdpi.comnih.gov

PINK1 (PTEN-induced kinase 1) : PSMD1 interacts with and stabilizes PINK1 by preventing its ubiquitination and subsequent degradation. This interaction has been shown to promote the progression of lung adenocarcinoma. nih.govnih.gov

NF-κB (Nuclear Factor-kappa B) : In chronic myeloid leukemia, PSMD1 has been found to act as an oncogene by stabilizing the NF-κB transcription factor, preventing its degradation and promoting cancer cell survival. nih.govmdpi.com

ADRM1 (Rpn13) : As a ubiquitin receptor within the proteasome, ADRM1's interaction with PSMD1 is crucial for substrate recognition. This interaction can be modulated by SUMOylation. nih.govgenecards.org

The table below summarizes these key interactions and their functional outcomes.

Interacting ProteinFunction of Interacting ProteinEffect of Interaction with PSMD1Associated Cellular Pathway
p53Tumor SuppressorPSMD1 promotes p53 degradationCell Cycle Control, Apoptosis
PINK1Serine/threonine-protein kinase, involved in mitochondrial quality controlPSMD1 inhibits ubiquitination and enhances PINK1 stabilityCell Viability, Mitochondrial Homeostasis
NF-κBTranscription FactorPSMD1 stabilizes NF-κB from degradationInflammation, Cell Survival, Oncogenesis
ADRM1 (Rpn13)Proteasomal Ubiquitin ReceptorPSMD1 binds ADRM1 for substrate recognitionProtein Degradation, Ubiquitin-Proteasome System

Through these interactions, PSMD1 is implicated in broad biological processes and disease states. Its involvement extends to pathways like the "ECM-receptor interaction" pathway, which is crucial for cancer development and metastasis. nih.gov Furthermore, as part of the machinery for processing class I MHC peptides, PSMD1 is a key player in the adaptive immune system. genecards.org

Genetic Analysis and Mutational Studies of Pmd1 Locus

Gene Disruption (Null Mutant) Phenotypes and Cellular Sensitivity

The disruption of the pmd1^+ gene, creating a null mutant (pmd1Δ), results in a viable phenotype, indicating that Pmd1 is non-essential for the normal growth and viability of S. pombe under standard laboratory conditions. nih.gov However, the primary consequence of pmd1^+ deletion is a marked increase in cellular sensitivity to a wide array of cytotoxic compounds. This hypersensitivity underscores the protein's critical role in drug efflux.

To create a more drug-sensitive model for research, a pmd1^+ disruptant was constructed by replacing the gene with a hygromycin-resistant marker. nih.gov This strain serves as a valuable tool for screening bioactive compounds and identifying their cellular targets. The increased sensitivity of the pmd1Δ strain to various drugs demonstrates that Pmd1 functions as a key efflux pump, actively removing toxic substances from the cell.

The range of compounds to which pmd1Δ mutants exhibit increased sensitivity is broad, highlighting the transporter's polyspecific nature. This includes antifungal agents, anticancer drugs, and other xenobiotics. The heightened sensitivity is a direct result of the cell's diminished capacity to export these harmful molecules, leading to their intracellular accumulation and subsequent toxic effects.

Cellular Sensitivity of pmd1Δ Mutant
Mutant StrainPhenotypeObserved Cellular Effect
pmd1ΔViable, Non-essentialIncreased sensitivity to a wide variety of drugs.
pmd1ΔHypersensitiveUsed in construction of drug-hypersensitive screening strains. nih.gov

Overexpression Strategies and Resulting Resistance Profiles

Conversely to gene disruption, the overexpression of pmd1^+ leads to an enhanced resistance to multiple drugs. This has been demonstrated through strategies involving the introduction of multicopy plasmids containing the pmd1^+ gene into S. pombe cells. The resulting increase in Pmd1 protein levels bolsters the cell's capacity for drug efflux, thereby conferring a multidrug resistance (MDR) phenotype.

Overexpression studies have been pivotal in identifying Pmd1 as a key contributor to drug resistance. For instance, in screens designed to identify genes that confer resistance to specific compounds, pmd1^+ is frequently identified. Reintroduction of the pmd1^+ gene into a drug-hypersensitive strain was shown to restore resistance to the topoisomerase inhibitor etoposide, confirming its role as an efflux pump for this drug. nih.gov

The transcription of pmd1^+ is known to be induced by the transcription factor Pap1 in response to drug-induced stress. nih.gov Overexpression of Pap1 can lead to enhanced transcription of transporter genes, including pmd1^+, which contributes to a drug-resistant phenotype. nih.gov This regulatory mechanism highlights a key cellular strategy for combating chemical stress, where the upregulation of efflux pumps like Pmd1 is a primary line of defense.

Drug Resistance Profile upon pmd1+ Overexpression
Overexpression StrategyResulting PhenotypeExample Compound Resistance
Multicopy plasmid expressionIncreased multidrug resistanceGeneral xenobiotics
Chromosomal reintroductionRestored drug resistanceEtoposide nih.gov
Pap1 overexpressionInduced pmd1+ expressionMomilactone B nih.gov

Genetic Interactions and Epistatic Relationships

The genetic interactions of the pmd1^+ locus provide deeper insights into the cellular network of drug resistance. The most significant and well-characterized genetic interaction is with the bfr1^+ gene, another ABC transporter in S. pombe. While single deletion of either pmd1^+ or bfr1^+ leads to increased drug sensitivity, the double deletion mutant (pmd1Δ bfr1Δ) exhibits a dramatically more severe hypersensitive phenotype. nih.gov This synthetic lethal-like interaction under drug pressure indicates that Pmd1 and Bfr1 have partially overlapping functions and that their combined activity is crucial for a robust MDR response.

Another important genetic interaction involves the transcription factor Pap1. As Pap1 positively regulates the expression of pmd1^+, there is a clear regulatory relationship. nih.gov Mutations in pap1^+ can indirectly affect the cell's resistance profile by altering the expression levels of Pmd1. This interaction highlights the link between stress response signaling pathways and the drug efflux machinery.

While comprehensive epistatic mini-array profiles for pmd1^+ are not extensively detailed in the provided context, the known interactions underscore its integration into a broader network of cellular defense. These genetic relationships are critical for understanding how cells coordinate their response to chemical insults and how resistance mechanisms can be multifactorial.

Functional Redundancy and Complementary Roles with Other Transporters (e.g., Bfr1 in S. pombe)

The concept of functional redundancy is central to understanding the role of Pmd1. In S. pombe, the presence of multiple drug efflux pumps with overlapping substrate specificities provides a resilient defense system. The relationship between Pmd1 and Bfr1 is a prime example of this. Both are ABC transporters, and while they are not essential for viability, their combined absence renders the cell extremely vulnerable to a wide range of drugs. nih.gov

This functional redundancy ensures that the cell can maintain a basal level of detoxification even if one transporter is non-functional. However, the dramatic increase in sensitivity in the pmd1Δ bfr1Δ double mutant suggests that while their functions overlap, they may also have complementary roles, possibly in terms of substrate preference, tissue-specific expression, or regulation. The creation of this double-deletion strain has provided a powerful tool for screening bioactive compounds, as the severely compromised efflux capacity allows for the detection of cellular effects at much lower compound concentrations. nih.gov

The interplay between Pmd1 and other transporters illustrates a sophisticated cellular strategy for surviving in environments containing toxic compounds. By maintaining a suite of efflux pumps with both redundant and specialized functions, S. pombe can effectively manage a diverse array of chemical threats.

Comparative and Evolutionary Biology of Pmd1 Proteins

Phylogenetic Relationships and Evolutionary Conservation of ABC Transporters

ABC transporters are ancient proteins with a widespread presence across the three domains of life: Eukarya, Eubacteria, and Archaea. pombase.org Phylogenetic analysis of ABC transporters reveals their deep evolutionary origins and diversification into distinct subfamilies, typically classified from ABCA to ABCG, and sometimes including ABCI. pombase.orghoelzel-biotech.compombase.orgpax-db.org These subfamilies often exhibit conserved domain structures, generally comprising two transmembrane domains (TMDs) responsible for substrate binding and translocation, and two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. pombase.org

Phylogenetic studies on specific ABC transporter subfamilies, such as the ABCB subfamily to which Pmd1 belongs, show that proteins often cluster based on their gene subfamily rather than solely by species. udel.edu This suggests that the divergence into subfamilies occurred early in evolution, with subsequent expansion within each lineage. The conservation of ABC domains across diverse species and subfamilies underscores their fundamental role in cellular transport processes and indicates an ancient evolutionary origin. udel.edupombase.org

Orthologous Proteins Across Fungi and Other Eukaryotes (e.g., STE6 in S. cerevisiae)

Pmd1 protein from Schizosaccharomyces pombe is recognized as a structural homolog of the STE6 protein found in the budding yeast Saccharomyces cerevisiae, as well as mammalian P-glycoproteins (ABCB1). oup.comuniprot.org STE6 is a well-characterized ABC transporter in S. cerevisiae that is essential for the export of the a-factor (B1252094) mating pheromone. riken.jp This functional role in pheromone transport highlights a specific adaptation within the ABC transporter family in S. cerevisiae.

The identification of STE6 as an ortholog of Pmd1 underscores the shared ancestry of these proteins within the fungal lineage and the broader eukaryotic domain. Orthologous proteins in different species typically arise from a single gene in the last common ancestor and retain similar functions. However, as discussed in subsequent sections, divergence can lead to specialized roles. The structural similarity between Pmd1, STE6, and mammalian P-glycoproteins suggests a conserved fundamental transport mechanism inherited from a common ancestor. oup.comuniprot.org

Divergence and Specialization of Pmd1-like Proteins

Despite their structural homology, Pmd1 and STE6 exhibit functional divergence. While STE6 is primarily known for its role in a-factor export in S. cerevisiae, Pmd1 in Schizosaccharomyces pombe has been characterized for its involvement in multidrug resistance. oup.comuniprot.org This functional difference illustrates how proteins within the same evolutionary family can specialize to perform distinct roles in different organisms.

The divergence in function between Pmd1 and STE6, from pheromone transport to multidrug resistance, likely reflects adaptations to the specific ecological niches and selective pressures faced by S. cerevisiae and Schizosaccharomyces pombe. This specialization can arise through changes in substrate specificity, regulation, or interaction with other cellular components. Analyzing the molecular basis of these functional differences, such as variations in transmembrane domains responsible for substrate binding, can provide insights into the mechanisms driving protein specialization.

Adaptive Evolution within the Protein Family

Adaptive evolution, driven by natural selection favoring advantageous mutations, plays a significant role in shaping protein families. In the context of ABC transporters like Pmd1 and its orthologs, adaptive evolution can lead to the emergence of new transport capabilities or enhanced efficiency in existing ones. Nonsynonymous substitutions, which alter the amino acid sequence of a protein, are a key source of the raw material for adaptive evolution. These substitutions can impact protein structure and function, potentially leading to adaptation to new environments or substrates.

While specific studies detailing adaptive evolution within the Pmd1 protein sequence were not extensively highlighted in the provided search results, the general principles of adaptive evolution in proteins are well-established. Proteins that are essential for survival or that interact with the environment, such as transporters involved in nutrient uptake or detoxification, are often subject to strong selective pressures that can drive adaptive changes. The functional divergence observed between Pmd1 and STE6, particularly Pmd1's role in multidrug resistance, suggests that adaptive evolution has likely contributed to the distinct substrate specificities and biological roles within this protein family. Further research, including detailed phylogenetic analysis incorporating a wider range of Pmd1-like proteins and analysis of selection pressures on their genes, could provide more specific evidence of adaptive evolution within this protein family.

Protein Identifiers

Protein NameOrganismDatabaseIdentifier
pmd1 proteinSchizosaccharomyces pombeUniProtP36619
pmd1 proteinSchizosaccharomyces pombePomBaseSPCC663.03
STE6 protein (Alpha-factor-transporting ATPase)Saccharomyces cerevisiaeUniProtP12866

Note: PubChem CIDs are primarily associated with chemical compounds. For proteins, identifiers from protein databases like UniProt or organism-specific databases are typically used.

Advanced Research Methodologies for Pmd1 Protein Investigation

Genetic Screening Techniques (e.g., High-Throughput Screens for Modulators)

Genetic screening techniques are pivotal in identifying genes that modulate the function or expression of a target protein. High-throughput screening (HTS) has become an indispensable tool in this endeavor, allowing for the rapid assessment of large libraries of compounds or genetic perturbations to identify modulators of Pmd1. nih.govnih.gov

HTS assays are designed to be robust and scalable, often employing automated systems to test thousands of potential modulators in a short period. mdpi.commdpi.com These screens can be designed to measure various aspects of Pmd1 function, such as its enzymatic activity, its interaction with other proteins, or its expression level. The identification of small molecules that either activate or inhibit Pmd1 can provide valuable tools for further research and potential therapeutic development. nih.gov

Table 1: High-Throughput Screening Approaches for Pmd1 Modulators

Screening ApproachPrinciplePotential ReadoutApplication for Pmd1
Compound Screening Libraries of small molecules are tested for their ability to alter Pmd1 activity or expression.Changes in fluorescence, luminescence, or absorbance.Identification of small molecule inhibitors or activators of Pmd1.
Genetic Perturbation Screening (e.g., CRISPR, RNAi) Systematic knockout or knockdown of genes to identify those that affect Pmd1 function or expression.Reporter gene assays, cell viability assays.Discovery of genes in the Pmd1 pathway or those that regulate its expression.

Proteomic Profiling and Analysis

Proteomics offers a direct and large-scale approach to studying the Pmd1 protein itself, including its expression levels and post-translational modifications (PTMs).

Quantitative Proteomics for Expression Level Analysis

Quantitative proteomics techniques are essential for determining the abundance of Pmd1 protein in different cellular states or tissues. nih.govnih.gov Methods such as stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification (LFQ) coupled with mass spectrometry allow for the precise measurement of changes in Pmd1 protein levels in response to various stimuli or in different disease models. researchgate.netresearchgate.net This information is crucial for understanding the regulation of Pmd1 and its potential role in cellular processes. nih.govbiorxiv.org

Table 2: Quantitative Proteomic Methods for Pmd1 Expression Analysis

MethodDescriptionAdvantages
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are grown in media containing "light" or "heavy" isotopes of essential amino acids. Protein samples are mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in the mass spectrometer.High accuracy and precision.
Label-Free Quantification (LFQ) Protein abundance is determined by comparing the signal intensities or spectral counts of peptides from different samples.Applicable to a wider range of sample types, including tissues.
Tandem Mass Tagging (TMT) Peptides from different samples are labeled with isobaric tags, which are fragmented in the mass spectrometer to produce reporter ions of different masses, allowing for relative quantification.Allows for multiplexing of up to 16 samples in a single experiment.

Analysis of Post-Translational Modifications via Mass Spectrometry

Post-translational modifications (PTMs) are critical for regulating the activity, localization, and interaction of proteins. Mass spectrometry (MS) is the primary tool for identifying and characterizing PTMs on the Pmd1 protein. nih.govyoutube.comnih.gov Through techniques like tandem mass spectrometry (MS/MS), specific PTMs such as phosphorylation, ubiquitination, and acetylation can be mapped to precise amino acid residues on Pmd1. nih.govnih.govcreative-proteomics.com This information provides invaluable insights into the signaling pathways that regulate Pmd1 function. aston.ac.ukyoutube.comresearchgate.netyoutube.com

Table 3: Common Post-Translational Modifications Investigated by Mass Spectrometry

ModificationFunctional Role
Phosphorylation Regulation of enzyme activity, protein-protein interactions, and signaling cascades.
Ubiquitination Protein degradation, DNA repair, and cell signaling.
Acetylation Regulation of gene expression, protein stability, and metabolism.
Glycosylation Protein folding, stability, and cell-cell recognition.
Methylation Regulation of gene expression and protein function.

Transcriptomic Approaches for Gene Expression Studies

Transcriptomic analysis provides a comprehensive view of the expression of the pmd1 gene, offering insights into the regulatory mechanisms that control its transcription. nih.govmdpi.com Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) are used to quantify the levels of pmd1 mRNA in different cell types, tissues, or experimental conditions. nih.govresearchgate.netnih.govyoutube.comyoutube.com Differential gene expression analysis can reveal the upstream signaling pathways and transcription factors that govern pmd1 expression. frontiersin.orgresearchgate.netyoutube.com

Structural Biology Techniques

Understanding the three-dimensional structure of the Pmd1 protein is fundamental to elucidating its mechanism of action.

X-ray Crystallography for Atomic Resolution Structures

X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins. nih.govproteopedia.orglibretexts.orgyoutube.com This method involves crystallizing the purified Pmd1 protein and then diffracting X-rays through the crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which a detailed 3D model of the protein can be built. nih.govbakerlab.orgnih.govyoutube.com An atomic-resolution structure of Pmd1 would provide critical information about its active site, substrate binding pockets, and interaction interfaces with other molecules, paving the way for rational drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique that provides information on the structure, dynamics, and interactions of proteins at atomic resolution in a solution state that mimics their physiological environment. nih.govnih.gov Unlike static structural methods like X-ray crystallography, NMR can capture the inherent flexibility and conformational changes of proteins, which are often crucial for their biological functions, including catalysis, molecular recognition, and allosteric regulation. nih.govresearchgate.net

The study of protein dynamics by NMR involves probing the magnetic properties of atomic nuclei, typically ¹H, ¹⁵N, and ¹³C, which are isotopically enriched in the protein sample. nih.gov A variety of NMR experiments can be employed to measure motions across a vast range of timescales, from fast local fluctuations (picoseconds to nanoseconds) to slow, large-scale conformational exchanges (microseconds to seconds). nih.gov

Key NMR methods for investigating protein dynamics include:

Nuclear Spin Relaxation: Measurements of relaxation rates (R1, R2) and the nuclear Overhauser effect (NOE) provide insights into fast internal motions (ps-ns) of the protein backbone and side chains. These experiments help to identify regions of high flexibility or rigidity.

Relaxation Dispersion (RD): Techniques like Carr-Purcell-Meiboom-Gill (CPMG) and rotating frame (R1ρ) relaxation dispersion are used to study slower conformational exchange processes (μs-ms). nih.gov These methods can detect and characterize sparsely populated, transient "invisible" states that are critical for function but not observable in a time-averaged structure.

Exchange Spectroscopy (EXSY): This method is used to directly observe and quantify slow exchange processes (ms-s), such as the interconversion between two distinct, well-populated conformational states of a protein. nih.gov

Residual Dipolar Couplings (RDCs): RDCs provide long-range structural and dynamic information by measuring the average orientation of inter-atomic bond vectors relative to a magnetic field. They are particularly useful for refining protein structures and detecting domain motions. nih.gov

By applying these techniques to a protein like Pmd1, researchers could map its flexible regions, identify conformational changes that occur upon substrate binding or interaction with other proteins, and characterize the energy landscapes governing its functional cycle.

Table 1: Overview of NMR Techniques for Protein Dynamics Analysis
NMR TechniqueTimescale of Motion DetectedInformation Obtained
Nuclear Spin Relaxation (R1, R2, NOE)Picoseconds - Nanoseconds (ps-ns)Flexibility of backbone and side chains; order parameters.
Relaxation Dispersion (CPMG, R1ρ)Microseconds - Milliseconds (μs-ms)Kinetics and thermodynamics of conformational exchange; characterization of transient, low-population states.
Exchange Spectroscopy (EXSY)Milliseconds - Seconds (ms-s)Rates of slow exchange between distinct conformational states.
Residual Dipolar Couplings (RDCs)Averaged over ms (B15284909) timescaleLong-range structural restraints; domain orientation and dynamics.

Computational and Bioinformatics Analyses

Computational and bioinformatics analyses are indispensable for modern protein research, providing predictive insights that complement and guide experimental work. These in silico approaches leverage the vast amount of sequence and structural data to infer a protein's structure, function, evolutionary history, and interaction networks.

Sequence Homology and Motif Searches

Sequence homology and motif searches are foundational bioinformatics techniques used to predict a protein's function and identify key functional regions based on its amino acid sequence. fiu.edu The underlying principle is that proteins with similar sequences are likely to have descended from a common ancestor and, therefore, often share similar structures and functions.

Homology Searches: Tools like BLAST (Basic Local Alignment Search Tool) are used to compare a query sequence, such as that of Pmd1, against large sequence databases (e.g., UniProt, GenBank). Significant sequence similarity to proteins with known functions can provide strong clues about the query protein's biological role.

Motif Searches: Proteins often contain short, conserved sequence patterns known as motifs, which are associated with specific functions or structural features, such as binding sites for ATP, DNA, or other proteins. youtube.com Databases like PROSITE and Pfam contain extensive libraries of known motifs. Identifying such motifs within a protein's sequence can pinpoint critical functional sites. youtube.comresearchgate.net For example, searching the Pmd1 sequence might reveal conserved motifs related to its enzymatic activity or subcellular localization.

Table 2: Representative Sequence Motifs and Their Functions
Motif TypeExampleAssociated Function
Enzyme Active SiteJAMM motifMetallo-isopeptidase activity in MPN+ domain proteins. researchgate.net
Binding SiteWalker A/B motifsATP/GTP binding.
Structural MotifHelix-turn-helixDNA binding. fiu.edu
Localization SignalNuclear Localization Signal (NLS)Targeting proteins to the nucleus.

Protein Structure Prediction and Modeling (e.g., Phyre2, AlphaFold)

Knowing the three-dimensional (3D) structure of a protein is essential for understanding its mechanism of action. When experimental structures are unavailable, computational modeling can provide highly valuable structural predictions.

Phyre2 (Protein Homology/analogY Recognition Engine): Phyre2 is a widely used web server for protein structure prediction that primarily uses template-based modeling. ic.ac.ukyoutube.com It searches for homologous proteins with known structures (templates) in the Protein Data Bank (PDB). If a suitable template is found, Phyre2 builds a 3D model of the query sequence based on the template's structure. ebi.ac.uk This method is highly effective when a close homolog with a determined structure exists.

Table 3: Comparison of Protein Structure Prediction Methods
FeaturePhyre2 (Template-Based Modeling)AlphaFold (Deep Learning)
Primary Method Homology modeling using known structures as templates. ebi.ac.ukDeep neural networks trained on sequence and structural data. nih.gov
Template Requirement Heavily reliant on the existence of a homologous template in the PDB.Can predict accurate structures without a close template (ab initio). nih.gov
Accuracy High when a close template is available; lower otherwise.Generally very high, often comparable to experimental structures.
Key Output 3D coordinates, confidence scores, alignment information. youtube.com3D coordinates, per-residue confidence score (pLDDT).

Evolutionary Conservation Analysis (e.g., ConSurf)

Evolutionary conservation analysis identifies amino acid residues that are critical for a protein's structure or function. nih.gov The rationale is that functionally important residues are less likely to mutate over evolutionary time and will thus be highly conserved among homologous proteins.

The ConSurf server is a prominent tool for this type of analysis. nih.govresearchgate.net The process involves:

Identifying sequences homologous to the query protein (e.g., Pmd1) from various species.

Constructing a multiple sequence alignment (MSA) of these homologs.

Calculating the evolutionary rate for each amino acid position based on the phylogenetic relationships between the sequences. tau.ac.il

Projecting these conservation scores onto the 3D structure of the protein.

The resulting color-coded structure highlights functionally important regions. Highly conserved residues (slowly evolving) often correspond to the catalytic active site, ligand-binding pockets, or key structural elements, while variable residues (rapidly evolving) are typically located on the protein surface and are less critical for function. nih.govtau.ac.il

Table 4: Interpretation of ConSurf Conservation Scores
Conservation GradeColor CodeEvolutionary RateTypical Location/Function
9 (Highly Conserved)MaroonSlowCatalytic sites, ligand-binding pockets, structural core.
5 (Intermediate)WhiteIntermediateRegions of moderate functional or structural importance.
1 (Highly Variable)TurquoiseFastSurface loops, regions not critical for function.

Protein-Protein Interaction Network Prediction

Proteins rarely act in isolation; they form complex interaction networks to carry out biological processes. nih.gov Predicting these protein-protein interactions (PPIs) is crucial for understanding cellular function and disease pathways. nih.gov Computational methods for PPI prediction are essential due to the high cost and labor-intensive nature of experimental screening.

Prediction approaches can be broadly categorized:

Sequence-Based Methods: These methods predict interactions based on co-evolutionary signals, correlated mutations, or the presence of interacting domains inferred from the amino acid sequences.

Structure-Based Methods: If the 3D structures of proteins are known or can be modeled, protein docking algorithms can be used to predict how they might physically interact and to model the structure of the resulting complex.

Genomic Context Methods: These approaches predict functional linkages by analyzing gene proximity, co-expression patterns, or phylogenetic profiles across different genomes.

Network-Based and Machine Learning Methods: Modern approaches use existing PPI data to train machine learning models or apply graph theory to predict new interactions within a network. researchgate.netyoutube.com Deep learning models, in particular, have shown significant promise in integrating diverse data types to achieve high prediction accuracy. nih.govyoutube.com

Identifying the interaction partners of Pmd1 through these predictive methods could place it within specific cellular pathways and reveal its functional context.

Concluding Perspectives and Future Research Trajectories in Pmd1 Protein Biology

Emerging Methodologies for Comprehensive Characterization

Answering the unresolved questions surrounding Pmd1 will be greatly facilitated by the application of advanced and emerging research methodologies. As a membrane-associated protein, Pmd1 presents unique challenges that can be addressed by a combination of innovative techniques:

Super-Resolution Microscopy: Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can provide unprecedented spatial resolution, allowing for the precise visualization of Pmd1 localization within the peroxisomal membrane and its dynamic interactions with the actin cytoskeleton in living cells. nih.govnih.govfrontiersin.orgspringernature.com These methods can help to map the distribution of Pmd1 during different stages of peroxisome division and under various stress conditions.

Advanced Mass Spectrometry-Based Proteomics: To identify the full spectrum of Pmd1-interacting proteins and post-translational modifications, sophisticated proteomics approaches are indispensable. nih.gov Techniques like affinity purification-mass spectrometry (AP-MS) and proximity-dependent labeling (e.g., BioID) can be employed to map the Pmd1 interactome in a cellular context. nih.govresearchgate.netmdpi.comresearchgate.net Furthermore, quantitative mass spectrometry can be used to analyze changes in Pmd1 PTMs in response to salt stress, providing clues about its regulation.

Computational Structural Biology: The advent of highly accurate protein structure prediction tools like AlphaFold offers a powerful avenue for generating a structural model of Pmd1. frontiersin.orgebi.ac.uk This predicted structure can serve as a basis for hypothesis-driven research, for instance, by identifying potential binding pockets for interacting proteins or lipids, and guiding site-directed mutagenesis studies to probe structure-function relationships. discngine.comnih.gov Molecular dynamics simulations can further be used to explore the conformational changes Pmd1 may undergo during its functional cycle.

Integrative Multi-Omics Approaches: A holistic understanding of Pmd1's role in the cell will require the integration of data from multiple "omics" platforms. nih.gov Combining genomics, transcriptomics, proteomics, and metabolomics can reveal how the expression and function of Pmd1 are correlated with broader cellular changes during stress adaptation. medrxiv.orgresearchgate.netmedrxiv.orgfrontiersin.org For example, integrating transcriptomic and proteomic data can elucidate the regulatory networks that control Pmd1 expression and identify downstream pathways affected by its activity.

MethodologyApplication for Pmd1 ResearchPotential Insights
Super-Resolution Microscopy Visualize Pmd1 localization on the peroxisomal membrane and its interaction with actin filaments in real-time.Elucidate the spatio-temporal dynamics of Pmd1 during peroxisome division.
Mass Spectrometry Proteomics Identify Pmd1-interacting proteins and post-translational modifications.Uncover novel regulatory partners and mechanisms controlling Pmd1 activity.
Computational Modeling Predict the 3D structure of Pmd1 and simulate its dynamics.Provide a structural basis for Pmd1 function and guide experimental design.
Integrative Multi-Omics Correlate Pmd1 expression and activity with global cellular responses to stress.Define the broader physiological context of Pmd1 function in cellular homeostasis.

Q & A

Q. What experimental approaches are recommended for identifying and quantifying PMD1+ protein in plasma/serum samples?

Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-sensitivity detection, complemented by cross-validation using ELISA or Western blotting for specificity. Reference the Plasma Proteome Database (PPD) to compare observed concentrations against documented ranges (e.g., 1,278 plasma proteins with concentration data in PPD) . Ensure sample preparation follows standardized protocols for protein extraction and digestion, as outlined in chemical proteomics workflows .

Q. How can researchers validate this compound interactions in vitro?

Employ co-immunoprecipitation (Co-IP) or pull-down assays with epitope-tagged PMD1+ constructs, coupled with mass spectrometry for partner identification. For nucleic acid interactions, use electrophoretic mobility shift assays (EMSA) or chromatin immunoprecipitation (ChIP) . Validate findings against existing interaction networks in databases like BioGRID or STRING to minimize false positives .

Q. What criteria should guide the selection of cellular models for PMD1+ functional studies?

Prioritize cell lines with endogenous PMD1+ expression (confirmed via RNA-seq or proteomics databases) or use CRISPR/Cas9-engineered models for gain/loss-of-function studies. Include controls for off-target effects by comparing multiple clonal lines .

Advanced Research Questions

Q. How can contradictory data on PMD1+ localization or function be resolved?

Apply orthogonal methods: e.g., if immunofluorescence suggests cytoplasmic localization but biochemical fractionation indicates nuclear presence, validate via subcellular proteomics or proximity ligation assays (PLA). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design and contextualize findings within broader interactome dynamics . For statistical contradictions, perform meta-analysis of existing datasets in PPD or PRIDE Archive .

Q. What advanced mass spectrometry workflows are optimal for PMD1+ post-translational modification (PTM) analysis?

Implement tandem mass tags (TMT) or isobaric tags for relative quantification (iTRAQ) for PTM profiling. Use enrichment strategies (e.g., TiO2 for phosphorylation, immunoaffinity for ubiquitination) followed by high-resolution MS/MS. Cross-reference PTM sites with predictive tools like PhosphoSitePlus and validate via site-directed mutagenesis .

Q. How should researchers design experiments to study PMD1+ in dynamic protein complexes?

Combine chemical crosslinking (e.g., formaldehyde or DSS) with native PAGE or size-exclusion chromatography to preserve complex integrity. For temporal resolution, integrate pulse-chase labeling or thermal proteome profiling (TPP) to monitor complex assembly/disassembly . Analyze data using tools like Comet or Mascot for spectral matching .

Q. What methodologies address low PMD1+ abundance in heterogeneous tissue samples?

Apply laser-capture microdissection to isolate PMD1+-enriched regions, followed by single-pot solid-phase-enhanced sample preparation (SP3) for minimal sample loss. For spatial resolution, use mass spectrometry imaging (MSI) to map PMD1+ distribution at 10-µm resolution, correlating with histopathology data .

Methodological Best Practices

Q. How can researchers ensure reproducibility in PMD1+ studies?

  • Pre-analytical variables : Standardize sample collection (e.g., anticoagulants for plasma), storage (-80°C), and batch processing.
  • Instrument calibration : Perform daily MS calibration using reference peptides (e.g., Pierce™ LTQ ESI Positive Ion Calibration Solution).
  • Data deposition : Share raw spectra and processed files via public repositories (e.g., PRIDE, ProteomeXchange) to enable independent verification .

Q. What statistical frameworks are appropriate for analyzing PMD1+ omics data?

For differential expression, use moderated t-tests (e.g., Limma-Voom) with Benjamini-Hochberg correction. For network analysis, apply weighted gene co-expression network analysis (WGCNA) or Bayesian inference to identify context-dependent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.